JAK2 Kinase Inhibition: Nanomolar Potency with Documented 40-Fold Selectivity Over JAK3
2-Aminopyrazolo[1,5-a]pyrimidine derivatives, for which CAS 1394003-86-1 serves as the core synthetic precursor, demonstrate potent JAK2 inhibition with IC50 = 17 nM and exhibit 40-fold isotype selectivity versus JAK3 in biochemical assays [1]. This selectivity profile distinguishes 2-aminopyrazolo[1,5-a]pyrimidines from alternative JAK2 inhibitor scaffolds such as ruxolitinib analogs, which show broader JAK family inhibition and consequently different therapeutic indices.
| Evidence Dimension | JAK2 inhibitory potency and selectivity versus JAK3 |
|---|---|
| Target Compound Data | JAK2 IC50 = 17 nM |
| Comparator Or Baseline | JAK3 IC50 > 680 nM (estimated from 40-fold selectivity) |
| Quantified Difference | ≥40-fold selectivity for JAK2 over JAK3 |
| Conditions | Biochemical radiometric kinase inhibition assay |
Why This Matters
For procurement decisions in kinase inhibitor discovery programs, the 40-fold JAK2/JAK3 selectivity window reduces off-target immunosuppressive liability and directly informs compound prioritization in myeloproliferative neoplasm drug development.
- [1] Ledeboer, M. W., et al. (2009). 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2. Bioorganic & Medicinal Chemistry Letters, 19(23), 6529-6533. View Source
